Secaubryenol

Overview

Description

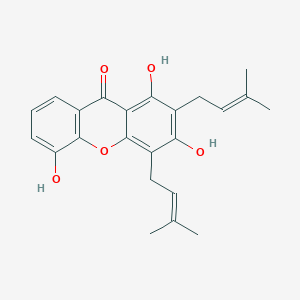

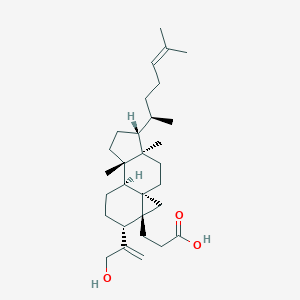

Secaubryenol is a 3,4-secocycloartane triterpene isolated from the plant Coussarea macrophylla . This compound belongs to a class of natural products known for their diverse biological activities and structural complexity.

Preparation Methods

Chemical Reactions Analysis

Secaubryenol undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Secaubryenol has diverse applications in scientific research, including:

Chemistry: It is used as a model compound for studying the chemical behavior of triterpenes.

Industry: This compound is used in material science and catalysis, enabling breakthroughs in these fields.

Mechanism of Action

The mechanism of action of Secaubryenol involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic effects against tumor cell lines by increasing intracellular reactive oxygen species levels, altering mitochondrial membrane potential, and affecting cell membrane permeability . These actions lead to cell damage and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Secaubryenol is unique among triterpenes due to its 3,4-secocycloartane structure. Similar compounds include:

Secaubrytriol: Another 3,4-secocycloartane triterpene with similar biological activities.

Coronalolic acid: A triterpene with a similar structure but different functional groups.

Gardenoin J: A triterpene with comparable biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name |

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(2R)-6-methylhept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCYFLMAPFEZKC-RISGNIHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Secaubryenol and where is it found?

A1: this compound is a naturally occurring 3,4-seco-cycloartane triterpene. It was first isolated from the exudate of Gardenia aubryi [, ], a plant species traditionally used in some cultures for medicinal purposes. It has also been identified in the fruits of Gardenia latifolia through LC-MS/MS analysis [].

Q2: What are the known biological activities of this compound?

A2: this compound, along with other isolated 3,4-seco-cycloartanes, has demonstrated cytotoxic activity against a panel of human tumor cell lines in in vitro studies [, ]. Notably, this compound displayed activity against four human solid tumor cell lines []. This suggests potential for further investigation into its anti-cancer properties.

Q3: What is the structure of this compound?

A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they mention that its structure was elucidated using mass spectrometry and NMR experiments []. The structure is characterized by its unique 3,4-seco-cycloartane skeleton, which differs from typical cycloartanes by a cleavage between the C3 and C4 positions.

Q4: Are there any known derivatives or structural analogs of this compound?

A4: Yes, several structural analogs of this compound have been identified, particularly other 3,4-seco-cycloartanes. For example, Gardenoins A-D, isolated from Gardenia tubifera, share the core structure of this compound but possess different substituents []. Additionally, Secaubrytriol and Secaubryolide, found alongside this compound in Gardenia aubryi, are closely related derivatives []. Further research on these analogs could provide valuable insights into structure-activity relationships and potentially lead to the identification of more potent or selective compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)